Kp7-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

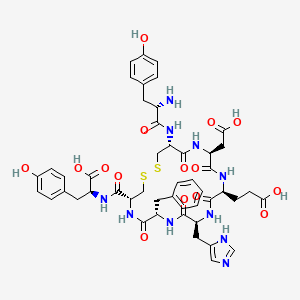

C48H56N10O15S2 |

|---|---|

Molecular Weight |

1077.1 g/mol |

IUPAC Name |

(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-13-(2-carboxyethyl)-16-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C48H56N10O15S2/c49-31(16-26-6-10-29(59)11-7-26)41(65)57-37-22-74-75-23-38(47(71)56-36(48(72)73)18-27-8-12-30(60)13-9-27)58-43(67)33(17-25-4-2-1-3-5-25)53-44(68)34(19-28-21-50-24-51-28)54-42(66)32(14-15-39(61)62)52-45(69)35(20-40(63)64)55-46(37)70/h1-13,21,24,31-38,59-60H,14-20,22-23,49H2,(H,50,51)(H,52,69)(H,53,68)(H,54,66)(H,55,70)(H,56,71)(H,57,65)(H,58,67)(H,61,62)(H,63,64)(H,72,73)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |

InChI Key |

FXIRLIREUIBHCF-QSVFAHTRSA-N |

Isomeric SMILES |

C1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCC(=O)O)CC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Canonical SMILES |

C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)CC4=CN=CN4)CCC(=O)O)CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Kp7-6 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of Kp7-6, a synthetic peptide mimetic, in the modulation of apoptosis. It details its interaction with the Fas/FasL signaling pathway, presents quantitative data from key studies, outlines experimental methodologies, and provides visual representations of the involved pathways and workflows.

Introduction to this compound and its Therapeutic Potential

This compound is a rationally designed, small exocyclic peptide mimetic that functions as a Fas/FasL antagonist[1][2][3]. It was developed to interfere with the signaling cascade initiated by the interaction of Fas (also known as CD95 or APO-1) and its cognate ligand, Fas ligand (FasL)[1]. The Fas/FasL system is a critical regulator of programmed cell death, or apoptosis, and its dysregulation is implicated in a variety of pathological conditions, including autoimmune diseases, organ damage, and certain cancers[1]. This compound has demonstrated the ability to protect cells from Fas-mediated apoptosis in vitro and to mitigate Fas-mediated hepatic injury in vivo, highlighting its potential as a therapeutic agent.

Core Mechanism of Action: Desensitization of Fas Signaling

Unlike traditional antagonists that simply block receptor-ligand binding, this compound employs a more nuanced mechanism. It has the propensity to bind to both the Fas receptor and FasL with comparable affinity. This leads to the formation of a defective or dysfunctional receptor-ligand complex. The formation of this "defective signaling complex" is the cornerstone of this compound's mechanism, which ultimately "desensitizes" the cell to pro-apoptotic signals from FasL.

This desensitization is achieved through the specific modulation of downstream intracellular signaling pathways. Specifically, this compound's influence converges on two key regulatory pathways: the NF-κB and ERK pathways.

-

NF-κB Activation: this compound, in the presence of FasL, promotes the phosphorylation of IκBα, leading to the transient activation of the NF-κB pathway. The activation of NF-κB is a well-established anti-apoptotic signal.

-

ERK Inhibition: Concurrently, this compound significantly inhibits the FasL-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK). ERK activation can be a pro-apoptotic signal in the context of Fas-mediated cell death.

-

JNK Pathway Unaltered: Notably, the c-Jun N-terminal Kinase (JNK) pathway, another major arm of the Fas signaling cascade, remains unaffected by this compound.

The combined effect of NF-κB activation and ERK inhibition leads to a cellular state that is resistant to FasL-induced apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism by which this compound modulates the Fas/FasL signaling pathway to inhibit apoptosis.

Caption: this compound forms a defective complex with Fas/FasL, activating anti-apoptotic NF-κB and inhibiting pro-apoptotic ERK.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the efficacy of this compound in preventing apoptosis.

Table 1: In Vitro Efficacy of this compound against Human Amylin-Evoked Apoptosis

| Cell Type | This compound Concentration (mmol/l) | Outcome | Reference |

| RINm5F & CM Cells | 0.5 - 1.0 | Partial but significant suppression of apoptosis | |

| RINm5F & CM Cells | 5.0 | Complete suppression of apoptosis | |

| Isolated Islets | 0.5 - 1.0 | No measurable effect on apoptosis | |

| Isolated Islets | 5.0 | Incomplete inhibition of islet-cell apoptosis |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| C57BL/6 Mice | 3 mg per mouse (i.p.) 30 min before Con A | Protection against Concanavalin A-induced liver injury (hepatitis) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound's mechanism of action.

-

Cell Culture: Jurkat cells are a common model for studying Fas-mediated apoptosis. For studies on human amylin-induced apoptosis, RINm5F and CM cell lines, as well as isolated mouse islets, have been utilized.

-

Induction of Apoptosis: Apoptosis is typically induced by the addition of FasL to the cell culture medium. In the context of diabetes research, human amylin (hA) is used to induce apoptosis in islet cells.

-

This compound Treatment: Cells are often pre-incubated with varying concentrations of this compound (e.g., 0.5-5 mmol/l) before the addition of the apoptotic stimulus.

-

Apoptosis Measurement: Apoptosis can be quantified using various methods, including assays that measure the fold increase in nucleosomes in the cytoplasm, which is a hallmark of apoptosis.

-

Objective: To analyze the activation state of key signaling proteins (IκBα, ERK, JNK) following treatment with FasL and/or this compound.

-

Procedure:

-

Jurkat cells are treated with FasL in the presence or absence of this compound.

-

Cell lysates are collected at various time points (e.g., 5-30 minutes).

-

Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated (active) forms of IκBα, ERK, and JNK.

-

Secondary antibodies conjugated to a detectable marker are used for visualization.

-

-

Animal Model: C57BL/6 mice are used as the in vivo model.

-

Induction of Hepatitis: Hepatitis is induced by intravenous (i.v.) injection of Concanavalin A (Con A), which is known to cause T-cell mediated liver injury involving the Fas/FasL pathway.

-

This compound Administration: this compound (e.g., 3 mg per mouse) is administered intraperitoneally (i.p.) 30 minutes prior to the Con A injection.

-

Assessment of Liver Injury: Blood samples are collected after a set period (e.g., 12 hours), and serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.

Caption: A standard workflow for assessing this compound's in vitro anti-apoptotic activity and mechanism.

Conclusion and Future Directions

This compound represents a novel approach to modulating Fas/FasL-mediated apoptosis. Its unique mechanism of creating a defective signaling complex, rather than simple receptor blockade, allows for a nuanced control of downstream signaling, promoting cell survival by activating NF-κB and inhibiting ERK. The preclinical data in models of liver injury are promising.

Future research should focus on further elucidating the precise stoichiometry and structural nature of the this compound-Fas-FasL complex. Additionally, exploring the efficacy and safety of this compound in a broader range of disease models where Fas/FasL-mediated apoptosis plays a key pathological role is warranted. The development of more potent and specific small molecules based on the this compound mechanism could pave the way for new therapeutic strategies for a variety of diseases.

References

Kp7-6 Modulation of the Fas/FasL Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Kp7-6 peptide, a novel antagonist of the Fas/FasL signaling pathway. It details the peptide's mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to this compound and the Fas/FasL Signaling Pathway

The Fas (also known as CD95 or APO-1) and Fas ligand (FasL or CD95L) system is a critical component of the extrinsic apoptosis pathway, playing a central role in the regulation of the immune system and the elimination of cancerous or infected cells.[1][2] Dysregulation of this pathway is implicated in various pathologies, including autoimmune diseases and cancer.[1] this compound is a rationally designed, exocyclic cystine-knot peptide mimetic that has been developed to modulate this pathway.[1][3] Unlike traditional antagonists that simply block receptor-ligand interactions, this compound introduces a more nuanced mechanism of action, creating a dysfunctional receptor complex that alters downstream signaling to protect cells from Fas-mediated apoptosis. This guide explores the specifics of this interaction and the methodologies used to characterize it.

Mechanism of Action of this compound

This compound functions as a Fas/FasL antagonist by binding to both the Fas receptor and its ligand, FasL, with comparable affinity. This binding does not prevent the association of Fas and FasL but rather promotes the formation of a defective or "dysfunctional" signaling complex. This altered complex leads to a unique modulation of intracellular signaling pathways:

-

Inhibition of Extracellular Signal-Regulated Kinase (ERK) Activity: The this compound-induced defective complex inhibits the activation of ERK, a pathway that can sensitize certain cell types to FasL-induced apoptosis. Disabling ERK activation is considered a "FasL desensitization" stimulus.

-

Upregulation of NF-κB Activity: Concurrently, the defective complex promotes the activation of the NF-κB signaling pathway.

-

Unaltered JNK Pathway: The JNK (c-Jun N-terminal kinase) pathway, another key regulator in apoptosis, remains unaffected by this compound.

This combined modulation of ERK and NF-κB pathways ultimately "desensitizes" the cell to the pro-apoptotic signals initiated by FasL, thereby protecting it from cell death.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with the Fas/FasL system and its biological effects.

Table 1: Binding Kinetics and Affinity of this compound

| Interacting Molecule | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (Kd) (µM) | Reference |

| Fas Ligand (FasL) | 68.5 | 7.65 x 10-4 | 11.2 | |

| Fas Receptor | 24.1 | 3.18 x 10-4 | 13.2 |

Table 2: In Vitro and In Vivo Efficacy of this compound

| Experimental System | This compound Concentration | Observed Effect | Reference |

| FasL-sensitive Jurkat cells | 1 mg/ml | 58% reduction in FasL-induced apoptosis | |

| RINm5F and CM cells | 0.5-1 mmol/l | Partial but significant suppression of apoptosis | |

| RINm5F and CM cells | 5 mmol/l | Complete suppression of apoptosis | |

| Murine Hepatitis Model | Not specified | Prevention of Concanavalin A-induced liver injury |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound.

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol is used to determine the binding kinetics and affinity of this compound to Fas and FasL.

-

Materials:

-

Recombinant human Fas-Fc fusion protein

-

Recombinant human Flag-tagged soluble Fas ligand (FasL-Flag)

-

This compound peptide

-

SPR instrument and sensor chips (e.g., Biacore)

-

Appropriate running buffers (e.g., HBS-EP)

-

-

Methodology:

-

Immobilize the Fas-Fc or anti-Flag antibody (for capturing FasL-Flag) onto the surface of a sensor chip according to the manufacturer's instructions.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions over the sensor surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time by measuring the change in the refractive index at the surface (sensorgrams).

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Analyze the resulting sensorgrams using appropriate software to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

-

Inhibition of FasL-Induced Cytotoxicity Assay

This assay evaluates the ability of this compound to protect cells from FasL-induced apoptosis.

-

Cell Line: FasL-sensitive Jurkat cells.

-

Materials:

-

Jurkat cells

-

Soluble Flag-tagged human Fas ligand (FasL-Flag)

-

This compound peptide at various concentrations

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well cell culture plates

-

-

Methodology:

-

Seed Jurkat cells in a 96-well plate at a predetermined density.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Stimulate the cells with a constant concentration of soluble FasL-Flag.

-

Include control wells with untreated cells and cells treated only with FasL-Flag.

-

Incubate the plate for a period sufficient to induce apoptosis (e.g., 16-24 hours).

-

Measure cell viability using a suitable assay. The reduction in FasL-induced cell death in the presence of this compound indicates its antagonistic activity.

-

In Vivo Model of Concanavalin A-Induced Hepatitis

This animal model is used to assess the in vivo efficacy of this compound in preventing FasL-mediated liver injury.

-

Animal Model: Mice (e.g., C57BL/6).

-

Materials:

-

Concanavalin A (Con A)

-

This compound peptide

-

Saline or other appropriate vehicle

-

-

Methodology:

-

Administer this compound to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection).

-

After a specified pre-treatment time, induce hepatitis by injecting Con A intravenously. Con A activates T cells, leading to FasL expression and subsequent hepatocyte apoptosis.

-

Include a control group of mice receiving a vehicle instead of this compound.

-

At a defined time point after Con A injection (e.g., 8-24 hours), collect blood samples to measure liver enzymes (e.g., ALT, AST) as indicators of liver damage.

-

Harvest liver tissue for histological analysis (e.g., H&E staining) to assess the extent of necrosis and inflammation.

-

A reduction in liver enzyme levels and tissue damage in the this compound treated group compared to the control group demonstrates the peptide's protective effect in vivo.

-

Visualizations

The following diagrams illustrate the Fas/FasL signaling pathway, the proposed mechanism of this compound, and a typical experimental workflow.

Caption: The canonical Fas/FasL-mediated extrinsic apoptosis pathway.

Caption: Proposed mechanism of this compound modulation of Fas/FasL signaling.

Caption: A generalized experimental workflow for characterizing this compound.

References

- 1. Fas-disabling small exocyclic peptide mimetics limit apoptosis by an unexpected mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fas–Fas Ligand: Checkpoint of T Cell Functions in Multiple Sclerosis [frontiersin.org]

- 3. Fas/FasL Antagonist, this compound - Calbiochem | 341291 [merckmillipore.com]

Kp7-6 Peptide: A Technical Guide to its Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kp7-6 peptide is a rationally designed, exocyclic cysteine-knot mimetic that functions as a potent antagonist of the Fas/FasL signaling pathway. By binding to both the Fas receptor and its ligand, FasL, this compound disrupts the formation of a productive death-inducing signaling complex (DISC), thereby protecting cells from Fas-mediated apoptosis. This technical guide provides a comprehensive overview of the structure and function of the this compound peptide. It details its mechanism of action, which involves the modulation of key intracellular signaling pathways, including NF-κB and ERK. Furthermore, this document offers a compilation of quantitative data on its binding affinity and efficacy, alongside detailed protocols for its synthesis and key experimental assays. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of apoptosis, immunology, and drug development who are interested in the therapeutic potential of targeting the Fas/FasL axis.

Structure of the this compound Peptide

The this compound peptide is a small, cyclic molecule with a specific amino acid sequence and a defining structural feature.

Amino Acid Sequence: H-Tyr-Cys-Asp-Glu-His-Phe-Cys-Tyr-OH

The asterisks (*) indicate that the two cysteine residues form a disulfide bond, creating a cyclic structure which is crucial for its biological activity. This exocyclic cysteine-knot motif is a key characteristic of the peptide.

Function and Mechanism of Action

This compound is a Fas mimetic peptide that acts as a functional antagonist of the Fas/FasL pathway. Its primary function is to protect cells from Fas-mediated apoptosis. This protective effect has been observed both in vitro in cell lines such as Jurkat cells and in vivo in animal models of Fas-mediated liver injury.

The mechanism of action of this compound is unique. Instead of simply blocking the binding of FasL to the Fas receptor, this compound binds to both Fas and FasL with comparable affinity, leading to the formation of a defective, non-functional receptor complex. This aberrant complex is incapable of transducing the apoptotic signal effectively.

The downstream effects of this dysfunctional receptor complex formation involve the modulation of critical intracellular signaling pathways:

-

Activation of NF-κB: this compound promotes the activation of the NF-κB pathway. NF-κB is a key transcription factor known to upregulate the expression of anti-apoptotic genes, thus contributing to cell survival.

-

Inhibition of ERK: The peptide inhibits the activation of the extracellular signal-regulated kinase (ERK) pathway. While often associated with cell proliferation, under certain cellular contexts, ERK activation can sensitize cells to FasL-induced apoptosis. Therefore, its inhibition by this compound contributes to the overall desensitization of cells to apoptotic stimuli.

-

No Effect on JNK: The c-Jun N-terminal kinase (JNK) pathway, another important signaling cascade in apoptosis, remains unaffected by this compound.

The interplay of these signaling modifications leads to a state of cellular "desensitization" to Fas-mediated apoptosis.

Quantitative Data

The following tables summarize the key quantitative data reported for the this compound peptide.

| Parameter | Value | Target | Method | Reference |

| Binding Affinity (Kd) | 11.2 µM | Fas Ligand (FasL) | Surface Plasmon Resonance | |

| 13.2 µM | Fas Receptor | Surface Plasmon Resonance | ||

| In Vitro Efficacy | 58% reduction in apoptosis | FasL-induced apoptosis in Jurkat cells | Flow Cytometry (Annexin V) | |

| >90% protection at high doses | Fas-mediated cytotoxicity in Jurkat cells | Not specified | ||

| In Vivo Model | Concanavalin A-induced hepatitis | Murine model of liver injury | Not applicable |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound peptide.

Peptide Synthesis and Purification

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) protocols.

Protocol:

-

Resin Preparation: Start with a suitable resin for C-terminal carboxylic acid peptides (e.g., Wang resin).

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the resin. Use a coupling agent such as HBTU in the presence of a base like DIPEA.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group from the N-terminus of the newly added amino acid using a solution of piperidine in DMF.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Cyclization (Disulfide Bond Formation): The linear peptide is then subjected to an oxidation reaction to form the disulfide bond between the two cysteine residues. This can be achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

-

Purification: Purify the crude cyclic peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Jurkat Cell Apoptosis Assay

This protocol describes the induction and quantification of apoptosis in Jurkat cells, a Fas-sensitive cell line.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Soluble Fas Ligand (FasL)

-

This compound peptide

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

-

Treatment:

-

Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for 2 hours.

-

Induce apoptosis by adding a predetermined concentration of soluble FasL (e.g., 100 ng/mL) to the cell suspension.

-

Include appropriate controls: untreated cells, cells treated with FasL only, and cells treated with this compound only.

-

Incubate for the desired time period (e.g., 4-6 hours).

-

-

Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).

-

Western Blot Analysis of NF-κB and ERK Activation

This protocol details the procedure for analyzing the phosphorylation status of IκBα (an indicator of NF-κB activation) and ERK in Jurkat cells.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Soluble Fas Ligand (FasL)

-

This compound peptide

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Treat Jurkat cells with this compound and/or FasL as described in the apoptosis assay protocol for various time points (e.g., 0, 5, 15, 30 minutes).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.

-

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound peptide.

Caption: Experimental workflow for Jurkat cell apoptosis assay.

Caption: Experimental workflow for Western blot analysis.

Kp7-6 Binding Affinity to Fas and FasL: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Kp7-6, an exocyclic cystine-knot peptide that antagonizes Fas/FasL-mediated apoptosis. This compound presents a novel therapeutic approach by not simply blocking the receptor-ligand interaction, but by forming a defective signaling complex that desensitizes cells to apoptotic signals.

Quantitative Binding Affinity Data

The binding kinetics of this compound to both Fas and Fas Ligand (FasL) have been characterized, revealing a comparable affinity for both molecules. These interactions were quantified using Surface Plasmon Resonance (SPR) analysis. The equilibrium dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) are summarized below.

| Interacting Molecules | Kd (µM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |

| This compound and FasL | 11.2 | 68.5 | 7.65 x 10⁻⁴ |

| This compound and Fas | 13.2 | 24.1 | 3.18 x 10⁻⁴ |

Data sourced from Hasegawa et al., 2004.[1]

Notably, while the binding affinity is in the micromolar range, the slow dissociation rate (koff) is comparable to that of an antigen-antibody interaction, suggesting the formation of a stable complex.[1] This stability is a critical factor in its biological activity.[1] this compound has been shown to be specific for Fas and FasL, with no binding observed for TNF-α or its receptor, TNFR.[1]

Experimental Protocols: Surface Plasmon Resonance (SPR)

The binding kinetics of this compound were determined using SPR (BIAcore) analysis.

Methodology:

-

Immobilization: Recombinant FasL-Flag or Fas-Fc fusion protein was immobilized on a CM5 sensor chip using standard N-ethyl-N'-dimethylaminopropyl carbodiimide/N-hydroxysuccinimide (EDC/NHS) amine coupling chemistry. Approximately 1,500 resonance units (RU) of the protein were immobilized.

-

Analyte Injection: Various concentrations of this compound were passed over the sensor chip surface at a constant flow rate.

-

Data Acquisition: The association and dissociation of this compound were monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.

-

Kinetic Analysis: The resulting sensorgrams were analyzed using BIAevaluation software to calculate the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) was then calculated as the ratio of koff/kon.

SPR Experimental Workflow for this compound Binding Analysis.

Mechanism of Action and Signaling Pathway Modulation

This compound functions by inducing a "defective signaling complex" rather than by direct competitive inhibition of the Fas-FasL interaction. By binding to both Fas and FasL, this compound is proposed to create dysfunctional receptor ensembles, leading to an altered downstream signaling cascade that ultimately desensitizes the cell to apoptosis.

The key modulations in the signaling pathway are:

-

Inhibition of ERK Activation: this compound binding leads to the inhibition of Extracellular signal-regulated kinase (ERK) activity.

-

Activation of NF-κB: The formation of the defective complex results in the transient activation of the Nuclear Factor-kappa B (NF-κB) pathway.

This dual modulation of key signaling regulators shifts the cellular balance away from apoptosis. The c-Jun N-terminal kinase (JNK) pathway, another component of the Fas signaling cascade, remains unaffected by this compound.

Proposed Mechanism of this compound Action on Fas/FasL Signaling.

References

Kp7-6 Downstream Effects on the NF-κB Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the downstream effects of the Fas/FasL antagonist, Kp7-6, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has been identified as a modulator of NF-κB activity, primarily through its influence on the phosphorylation of the inhibitory protein IκBα. This document summarizes the available data on this interaction, presents detailed protocols for key experimental assays, and provides visual representations of the signaling pathway and experimental workflows. The information contained herein is intended to assist researchers and drug development professionals in understanding and investigating the mechanism of action of this compound in relation to the NF-κB pathway.

Introduction

The NF-κB signaling pathway is a critical regulator of a diverse range of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. The core of the canonical NF-κB pathway involves the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm.[1] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This releases NF-κB to translocate to the nucleus and activate the transcription of target genes.[1]

This compound is a peptide mimetic that acts as a Fas/FasL antagonist, protecting cells from Fas-mediated apoptosis.[2] Research has indicated that this compound exerts its anti-apoptotic effects in part by modulating the NF-κB pathway. Specifically, this compound has been shown to enhance the phosphorylation of IκBα, a key step in the activation of NF-κB signaling. This guide will delve into the technical details of this interaction.

This compound and its Impact on NF-κB Signaling

The primary mechanism by which this compound influences the NF-κB pathway is through the potentiation of IκBα phosphorylation. In the presence of Fas ligand (FasL), this compound has been observed to significantly increase the levels of phosphorylated IκBα (p-IκBα) in Jurkat cells, a human T-lymphocyte cell line. This enhanced phosphorylation leads to the degradation of IκBα and the subsequent release and nuclear translocation of NF-κB, thereby activating the pathway.

Data Presentation

While precise quantitative fold-changes from densitometric analysis of Western blots are not extensively published, the available data clearly indicates a qualitative increase in IκBα phosphorylation. The following table summarizes the observed effects of this compound on key components of the NF-κB pathway based on descriptive findings from the literature.

| Parameter | Treatment | Cell Line | Observed Effect | Reference |

| IκBα Phosphorylation | FasL + this compound (1 mM) | Jurkat | Clearly enhanced phosphorylation at 5 minutes compared to FasL alone. | |

| IκBα Degradation | Inferred from p-IκBα increase | Jurkat | Increased degradation is the expected downstream event of enhanced phosphorylation. | |

| p65 Nuclear Translocation | Not directly measured | Jurkat | Inferred to be increased as a direct consequence of IκBα degradation. | |

| NF-κB Target Gene Expression | Not explicitly quantified | Jurkat | Expected to be upregulated following increased p65 nuclear translocation. |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on the NF-κB pathway.

Western Blot for Phospho-IκBα

This protocol is designed to detect the levels of phosphorylated IκBα in Jurkat cells following treatment with this compound and FasL.

Materials:

-

Jurkat cells

-

This compound peptide

-

Fas Ligand (FasL)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-IκBα (Ser32/36) and Mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture Jurkat cells in appropriate media. Pre-treat cells with 1 mM this compound for 2 hours. Subsequently, treat the cells with 100 ng/mL FasL for 5 minutes. Include control groups with no treatment, this compound alone, and FasL alone.

-

Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Separate the protein lysates on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein like β-actin to ensure equal protein loading across all lanes.

-

Densitometric Analysis: Quantify the band intensities using appropriate software to determine the relative increase in phospho-IκBα levels.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

-

Jurkat cells

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of a luciferase gene)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent suitable for Jurkat cells (e.g., electroporation or lipid-based reagents)

-

This compound peptide

-

Fas Ligand (FasL)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect Jurkat cells with the NF-κB luciferase reporter plasmid and the control plasmid using an optimized transfection protocol for this cell line.

-

Cell Treatment: After 24-48 hours of transfection, treat the cells with varying concentrations of this compound in the presence of a constant concentration of FasL. Include appropriate controls.

-

Cell Lysis: After the desired incubation period (e.g., 6-24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay:

-

Add the luciferase assay reagent to the cell lysate to measure firefly luciferase activity (representing NF-κB activity).

-

Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity (for normalization).

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the untreated control.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound's effect on the NF-κB signaling pathway.

References

The Role of Kp7-6 in the Attenuation of ERK Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous pathologies, most notably cancer. This has led to the intensive investigation of molecules capable of modulating this pathway. Kp7-6, a synthetic exocyclic peptide mimetic, has emerged as a noteworthy agent that indirectly inhibits ERK signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key experimental findings, detailed methodologies, and visual representations of the underlying molecular interactions.

Introduction to this compound and the ERK Signaling Pathway

The ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is a well-characterized signaling route initiated by growth factors and other extracellular stimuli. The core of this pathway consists of a phosphorylation cascade involving RAS, RAF, MEK, and finally ERK. Once activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, driving cellular proliferation and survival. In certain cellular contexts, such as in the presence of Fas ligand (FasL), ERK activation can also sensitize cells to apoptosis.

This compound is a rationally designed peptide mimetic derived from the Fas receptor. It functions as a Fas/FasL antagonist, protecting cells from Fas-mediated apoptosis.[1][2] A key aspect of its protective mechanism is the unexpected inhibition of the ERK signaling pathway.[1]

Mechanism of Action: Inhibition of ERK Signaling by this compound

This compound exerts its inhibitory effect on ERK signaling not by directly targeting any of the core kinase components, but by modulating an upstream receptor, the Fas receptor (Fas). This compound has the ability to bind to both the Fas receptor and its ligand, FasL.[1] This interaction leads to the formation of a defective signaling complex.[1]

The formation of this dysfunctional receptor ensemble has two significant downstream consequences:

-

Inhibition of ERK Activation: The defective complex prevents the proper signal transduction that would normally lead to the phosphorylation and activation of ERK. This "desensitizes" the cells to signals that would otherwise promote apoptosis via the ERK pathway in a Fas-mediated context.

-

Activation of NF-κB: Concurrently, the this compound-induced complex promotes the activation of the NF-κB pathway, which is a known pro-survival signal.

The dual modulation of these two key signaling pathways—inhibiting the pro-apoptotic ERK signal (in this context) and activating the anti-apoptotic NF-κB signal—underlies the potent anti-apoptotic effect of this compound. It is important to note that this compound does not appear to affect the JNK (c-jun N-terminal kinase) pathway.

Signaling Pathway Diagram

Caption: this compound inhibits ERK signaling by forming a defective complex with Fas and FasL.

Quantitative Data on this compound Activity

While specific IC50 or Ki values for the direct inhibition of ERK phosphorylation by this compound are not extensively reported, the available data focuses on its binding affinity and its effect on cell viability.

| Parameter | Ligand | Analyte | Value | Method | Reference |

| Binding Affinity | This compound | FasL | Comparable to Fas binding | Surface Plasmon Resonance | |

| Binding Affinity | This compound | Fas | Comparable to FasL binding | Surface Plasmon Resonance | |

| Inhibition of Apoptosis | This compound (0.5-1 mmol/l) | RINm5F and CM cells | Partial but significant suppression | Nucleosome Assay | |

| Inhibition of Apoptosis | This compound (5 mmol/l) | RINm5F and CM cells | Complete suppression | Nucleosome Assay | |

| Inhibition of Apoptosis | This compound (5 mmol/l) | Isolated mouse islets | Incomplete suppression | Nucleosome Assay |

Key Experimental Protocols

Western Blot Analysis of ERK Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation status of ERK in a cellular context.

Objective: To determine the level of phosphorylated ERK (p-ERK) relative to total ERK in cells treated with FasL in the presence or absence of this compound.

Materials:

-

Jurkat cells (or other suitable cell line)

-

RPMI 1640 medium supplemented with 10% FBS

-

Soluble FasL-Flag fusion protein

-

This compound peptide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK (p44/42 MAPK) and anti-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Culture and Treatment: Culture Jurkat cells in RPMI 1640 medium. Seed cells at an appropriate density and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 2-4 hours prior to treatment.

-

Pre-incubate the cells with the desired concentration of this compound for 1 hour.

-

Stimulate the cells with soluble FasL for various time points (e.g., 5, 15, 30 minutes). Include untreated and FasL-only treated cells as controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and boil in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an ECL detection system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Experimental Workflow Diagram

Caption: Workflow for assessing ERK phosphorylation via Western blot.

Conclusion and Future Directions

This compound represents a novel approach to modulating the ERK signaling pathway. By targeting an upstream receptor and inducing a defective signaling complex, it circumvents the need for direct kinase inhibition. This mechanism of action, which also involves the pro-survival NF-κB pathway, makes this compound a compelling candidate for further investigation in diseases characterized by aberrant Fas signaling and ERK activation. Future research should focus on elucidating the precise stoichiometry of the this compound/Fas/FasL complex and exploring the therapeutic potential of this peptide mimetic in relevant preclinical disease models. The development of more potent and specific analogs of this compound could also open new avenues for therapeutic intervention.

Logical Relationship of this compound Mechanism

Caption: Logical flow of this compound's mechanism of action leading to apoptosis inhibition.

References

An In-depth Technical Guide to Kp7-6: A Fas Mimetic Peptide and Apoptosis Modulator

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Fas receptor (Fas) and its cognate ligand (FasL) are critical components of the extrinsic apoptosis pathway, playing a pivotal role in immune homeostasis, development, and the pathogenesis of various diseases. Dysregulation of the Fas/FasL system is implicated in conditions ranging from autoimmune disorders to organ damage. This has driven the search for therapeutic agents that can modulate this pathway. Kp7-6 is a rationally designed, exocyclic cysteine-knot peptide that acts as a Fas mimetic. Unlike traditional antagonists that simply block receptor-ligand interaction, this compound presents a novel mechanism of action, desensitizing cells to FasL-induced apoptosis by forming a defective signaling complex.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

The Fas/FasL Apoptosis Pathway

The Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, initiates apoptosis upon binding to FasL. This interaction leads to the trimerization of Fas, recruitment of the adaptor protein Fas-Associated Death Domain (FADD), and subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.

This compound: Mechanism of Action

This compound is a Fas/FasL antagonist that functions through an unconventional mechanism. It is a small molecule capable of binding to both the Fas receptor and FasL with comparable, albeit weak, affinity.[1] This dual-binding capability allows this compound to integrate into the Fas/FasL interaction, creating a disabled or defective receptor ensemble rather than preventing the interaction altogether.

This altered signaling complex leads to a unique modulation of downstream intracellular pathways:

-

NF-κB Pathway Activation: this compound, in the presence of FasL, induces a transient phosphorylation of IκBα, leading to the activation of the pro-survival NF-κB pathway.

-

ERK Pathway Inhibition: The peptide significantly inhibits the FasL-induced phosphorylation of ERK, a key kinase correlated with cell sensitivity to death signals.

-

JNK Pathway Unaltered: The c-Jun N-terminal kinase (JNK) pathway, another component of the apoptosis signaling network, remains unaffected by this compound treatment.

The concurrent activation of NF-κB and inhibition of ERK effectively "desensitizes" cells to the pro-apoptotic signals mediated by FasL.

Quantitative Data and Efficacy

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The peptide demonstrates specific binding and potent biological activity.

Table 1: Binding Affinity of this compound

| Target | Dissociation Constant (Kd) | Reference |

|---|---|---|

| Fas Ligand (FasL) | 11.2 µM | |

| Fas Receptor (CD95/APO-1) | 13.2 µM |

| TNF-α / TNFR | No Binding | |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Treatment | Result | Reference |

|---|---|---|---|---|

| Jurkat Cells | Apoptosis Assay | FasL + 1 mg/ml this compound | 58% reduction in FasL-induced apoptosis | |

| Jurkat Cells | Apoptosis Assay | 250 ng/ml FasL | ~35% Annexin-V+ cells | |

| Jurkat Cells | Apoptosis Assay | 250 ng/ml FasL + this compound | ~15% Annexin-V+ cells | |

| RINm5F & CM cells | Apoptosis Assay | Human Amylin + 5 mmol/l this compound | Complete suppression of apoptosis |

| Isolated Islets | Apoptosis Assay | Human Amylin + 5 mmol/l this compound | Incomplete inhibition of apoptosis | |

Table 3: In Vivo Efficacy of this compound in a Mouse Hepatitis Model

| Treatment Group | Serum Alanine Aminotransferase (ALT) U/L | Serum Aspartate Aminotransferase (AST) U/L | Reference |

|---|---|---|---|

| Control (Saline) | ~50 | ~100 | |

| Concanavalin A | ~4500 | ~6000 | |

| Concanavalin A + this compound (3 mg/mouse) | ~1500 | ~2000 |

| Concanavalin A + Anti-FasL mAb | ~1000 | ~1500 | |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of Fas mimetic peptides. The following sections describe key protocols used to characterize this compound.

Apoptosis Assay via Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology:

-

Cell Culture: Culture Jurkat cells (1 x 10⁶ cells/well) in 6-well plates for 12 hours.

-

Treatment: Pre-treat cells with or without 1 mM this compound for 2 hours.

-

Induction: Induce apoptosis by adding FasL (e.g., 250 ng/ml) for 3 hours.

-

Staining:

-

Harvest and wash the cells.

-

Resuspend cells for 10 minutes in a buffer containing calcium, FITC-conjugated Annexin V, and Propidium Iodide (PI).

-

-

Analysis: Analyze 10,000 cells per condition using a flow cytometer (FACScan). Early apoptotic cells are Annexin V positive and PI negative.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in protein phosphorylation, indicating the activation or inhibition of signaling pathways.

Methodology:

-

Cell Culture and Treatment: Culture Jurkat cells (1 x 10⁶/well) for 12 hours. Pre-treat with 1 mM this compound for 2 hours, followed by treatment with 100 ng/ml FasL for specified time points (e.g., 0, 5, 15, 30 min).

-

Cell Lysis: Wash cells with chilled PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, IκBα, phospho-ERK, ERK, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Mouse Model of Concanavalin A-Induced Hepatitis

This model assesses the in vivo efficacy of this compound in protecting against Fas-mediated organ damage.

Methodology:

-

Animals: Use C57BL/6 mice.

-

Treatment: Inject mice intraperitoneally (i.p.) with this compound (3 mg per mouse) in saline. Control groups receive saline or an anti-FasL monoclonal antibody (0.5 mg/mouse).

-

Induction: After 30 minutes, induce liver injury by injecting 0.5 mg of Concanavalin A (Con A) intravenously (i.v.).

-

Sample Collection: After 12 hours, collect blood samples.

-

Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to quantify liver damage.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells/well and incubate for 6-24 hours.

-

Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and/or an apoptosis-inducing agent.

-

MTT Addition: Add 10 µL of MTT Reagent (final concentration 0.5 mg/ml) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Caspase Activation Assay

Caspase activation is a hallmark of apoptosis. Its activity can be measured using synthetic peptide substrates that release a fluorescent or colorimetric molecule upon cleavage.

Methodology:

-

Cell Treatment and Lysis: Induce apoptosis in cell cultures as described previously. Harvest cells and prepare cell lysates using a specific lysis buffer.

-

Reaction Setup: In a 96-well plate, mix the cell lysate with a reaction buffer containing a specific caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence (for AFC substrates) or absorbance using a plate reader. The signal intensity is directly proportional to the caspase activity.

Conclusion and Future Directions

This compound represents a significant advancement in the modulation of the Fas/FasL apoptotic pathway. Its unique mechanism of creating a disabled signaling complex, thereby desensitizing cells to apoptosis, distinguishes it from conventional antagonists. The peptide has demonstrated clear efficacy in both in vitro cell protection and in vivo models of Fas-mediated organ damage. These properties make this compound a promising therapeutic candidate for diseases characterized by excessive apoptosis, such as fulminant hepatitis, autoimmune disorders, and certain neurodegenerative conditions. Future research should focus on optimizing its pharmacokinetic properties, further elucidating the precise structural nature of the defective complex, and exploring its therapeutic potential in a broader range of disease models.

References

The Discovery and Development of Kp7-6: A Fas/FasL Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Kp7-6, a rationally designed peptide mimetic that functions as a Fas/FasL antagonist. This compound has demonstrated potential in mitigating Fas-mediated apoptosis, a critical pathway in various pathological conditions. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rational Design

The development of this compound stemmed from a rational design approach aimed at creating small molecule mimetics that could disable the apoptotic functions of the Fas receptor. The process involved the following key steps:

-

Computational Modeling : A three-dimensional model of the Fas receptor-ligand (FasL) complex was generated using computer-assisted modeling. This model was crucial in identifying the key surface domains of the Fas receptor that are critical for its interaction with FasL.[1]

-

Identification of Target Domains : The computational model highlighted specific secondary structural features of the Fas receptor that are integral to the binding interface with FasL. The "Kp7" surface domain of Fas was identified as a particularly important region.[1]

-

Peptide Mimetic Design : Based on the structural insights from the model, constrained peptide mimetics were designed to mimic the secondary structure of the identified Fas surface domains. The goal was to create a molecule that could competitively interfere with the Fas-FasL interaction.[1]

-

Synthesis and Optimization : A series of peptide mimetics were synthesized and screened for their ability to block Fas receptor-ligand interactions and modulate Fas biological activity. This iterative process of design, synthesis, and testing led to the identification of this compound as a potent antagonist.

This compound is an exocyclic peptide mimetic, meaning it contains a cyclic portion with exocyclic amino acid residues. Its sequence is H-YCDEHFCY-OH, featuring a disulfide bond between the two cysteine residues, which provides conformational constraint.[1]

Biochemical and In Vitro Characterization

This compound has been characterized through a series of biochemical and in vitro cellular assays to elucidate its binding properties and mechanism of action.

Binding Affinity and Specificity

Surface plasmon resonance (SPR) has been utilized to determine the binding kinetics of this compound to its targets.

| Analyte | Ligand | Binding Affinity (Kd) |

| This compound | FasL | 11.2 µM |

| This compound | Fas | 13.2 µM |

This compound demonstrates comparable binding affinity to both the Fas ligand (FasL) and the Fas receptor.[1] This dual binding capability is central to its proposed mechanism of action. Specificity studies have shown that this compound does not bind to other members of the TNF receptor superfamily, such as TNF-α, highlighting its selectivity for the Fas system.

Inhibition of FasL-Induced Apoptosis

The functional activity of this compound was assessed by its ability to protect cells from FasL-induced apoptosis.

| Cell Line | Assay | This compound Concentration | % Inhibition of Apoptosis |

| Jurkat | Cytotoxicity Assay | 1 mg/mL | 58% |

In FasL-sensitive Jurkat T-cells, this compound demonstrated a dose-dependent inhibition of FasL-induced cytotoxicity. At a concentration of 1 mg/mL, this compound reduced FasL-induced apoptosis by 58%.

Mechanism of Action: Modulation of Signaling Pathways

This compound desensitizes cells to FasL-mediated apoptosis through a unique mechanism that involves the formation of a defective Fas-FasL receptor complex. This leads to the modulation of downstream signaling pathways.

-

Inhibition of ERK Activation : this compound inhibits the phosphorylation and activation of Extracellular signal-regulated kinase (ERK).

-

Upregulation of NF-κB Activity : this compound promotes the activity of Nuclear Factor-kappa B (NF-κB), a key pro-survival signaling molecule.

-

No Effect on JNK Pathway : The c-Jun N-terminal kinase (JNK) pathway, another signaling cascade involved in apoptosis, is not affected by this compound.

This differential modulation of signaling pathways shifts the cellular balance away from apoptosis and towards survival.

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in a preclinical animal model of immune-mediated liver injury.

Concanavalin A-Induced Hepatitis Model

The in vivo efficacy of this compound was tested in the Concanavalin A (Con A)-induced hepatitis model in C57BL/6 mice. This model is characterized by T-cell mediated liver damage that is dependent on the Fas/FasL pathway.

| Animal Model | Treatment | Dosing Regimen | Endpoint | Result |

| C57BL/6 Mice | This compound | Intraperitoneal injection prior to Con A challenge | Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels | Significant reduction in serum ALT and AST levels, indicative of protection from liver injury. |

Pretreatment with this compound provided significant protection against Con A-induced liver injury, as evidenced by a marked reduction in the serum levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). The protective effect of this compound was comparable to that of an anti-FasL monoclonal antibody.

Experimental Protocols

Peptide Synthesis and Purification

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The final product is typically a lyophilized powder.

In Vitro Cytotoxicity Assay

-

Cell Culture : Jurkat cells, sensitive to FasL-induced apoptosis, are cultured in appropriate media.

-

Treatment : Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Induction of Apoptosis : Soluble FasL is added to the cell cultures to induce apoptosis.

-

Assessment of Cell Viability : Cell viability is measured using a standard method such as MTT assay or flow cytometry with apoptosis markers (e.g., Annexin V/Propidium Iodide staining).

-

Data Analysis : The percentage of apoptotic cells is quantified and compared between this compound treated and untreated control groups.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis : Jurkat cells are treated with FasL in the presence or absence of this compound for various time points. Cells are then lysed to extract total protein.

-

Protein Quantification : Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK and IκBα (as an indicator of NF-κB activation).

-

Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry : Band intensities are quantified using image analysis software to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a rationally designed, exocyclic peptide mimetic that acts as a specific antagonist of the Fas/FasL system. Its unique mechanism of action, involving the formation of a defective receptor complex and the subsequent modulation of ERK and NF-κB signaling, distinguishes it from other approaches to inhibit Fas-mediated apoptosis. Preclinical studies have demonstrated its efficacy both in vitro and in an in vivo model of immune-mediated liver injury. Further development and investigation of this compound may hold promise for the treatment of pathologies where Fas-mediated apoptosis plays a significant role.

References

An In-depth Technical Guide to Kp7-6 Versus Other Fas/FasL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fas/FasL signaling pathway is a critical regulator of apoptosis, or programmed cell death, and plays a pivotal role in immune homeostasis and the elimination of potentially harmful cells. Dysregulation of this pathway is implicated in various pathologies, including autoimmune diseases and cancer. Consequently, the development of inhibitors targeting the Fas/FasL interaction is an area of significant therapeutic interest. This technical guide provides a detailed comparison of Kp7-6, a rationally designed peptide mimetic, with other classes of Fas/FasL inhibitors, including fusion proteins and decoy receptors. We present a comprehensive overview of their mechanisms of action, available quantitative data, and detailed experimental protocols for their evaluation. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the Fas/FasL pathway.

Introduction to the Fas/FasL Signaling Pathway

The Fas receptor (also known as CD95 or APO-1) is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily.[1] Its cognate ligand, Fas ligand (FasL), is a type-II transmembrane protein primarily expressed on activated T-cells and natural killer (NK) cells.[2] The interaction between FasL and Fas initiates a signaling cascade that leads to apoptosis.

The canonical Fas-mediated apoptotic pathway is initiated by the trimerization of Fas receptors upon binding to trimeric FasL. This conformational change facilitates the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain (DD) of the Fas receptor. FADD, in turn, recruits pro-caspase-8, leading to the formation of the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating effector caspases such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[1]

It is also important to note that Fas signaling is not solely pro-apoptotic. Under certain cellular contexts, it can activate non-apoptotic pathways, including NF-κB and MAPK, which are involved in cell survival, proliferation, and inflammation. The specific outcome of Fas signaling is determined by the cellular environment and the availability of various regulatory proteins.

Overview of Fas/FasL Inhibitors

Inhibitors of the Fas/FasL pathway can be broadly categorized based on their molecular nature and mechanism of action. These include small peptides, recombinant fusion proteins, and decoy receptors. This guide focuses on a comparative analysis of this compound against representatives from these other classes.

-

Peptide Inhibitors (e.g., this compound, ONL1204): These are short amino acid sequences designed to interfere with the Fas-FasL interaction. They can be derived from the receptor or ligand binding domains.

-

Recombinant Fusion Proteins (e.g., Asunercept): These are engineered proteins that typically combine the extracellular domain of the Fas receptor with the Fc portion of an antibody, creating a soluble "trap" for FasL.

-

Decoy Receptors (e.g., DcR3/TR6): These are naturally occurring or engineered soluble receptors that bind to FasL, preventing it from engaging with the cell-surface Fas receptor.

Comparative Analysis of Fas/FasL Inhibitors

This section provides a detailed comparison of this compound with Asunercept and the decoy receptor DcR3, focusing on their mechanism of action and available quantitative data.

This compound: A Fas-Disabling Peptide Mimetic

This compound is an exocyclic cysteine-knot peptide designed to specifically antagonize Fas/FasL-mediated apoptosis.[3] Unlike inhibitors that simply block the binding site, this compound has a unique mechanism of action.

Mechanism of Action: this compound binds to both the Fas receptor and FasL with comparable, albeit micromolar, affinity.[4] This dual binding is thought to promote the formation of a defective, non-functional signaling complex. Rather than preventing the interaction, this compound alters the resulting signaling output. It desensitizes cells to FasL-induced apoptosis by modulating downstream pathways, specifically by promoting the activation of the pro-survival transcription factor NF-κB and inhibiting the activation of extracellular signal-regulated kinase (ERK). The c-Jun N-terminal kinase (JNK) pathway remains unaffected by this compound.

Asunercept (APG101): A Soluble CD95-Fc Fusion Protein

Asunercept is a recombinant fusion protein composed of the extracellular domain of the human CD95 (Fas) receptor and the Fc domain of a human IgG1 antibody. It functions as a soluble decoy receptor, effectively sequestering FasL.

Mechanism of Action: Asunercept selectively binds to CD95L (FasL), thereby preventing the ligand from interacting with the endogenous Fas receptor on cell surfaces. This blockade inhibits the initiation of the apoptotic signal. In the context of cancer, this can prevent the apoptosis of tumor-infiltrating immune cells and also inhibit non-apoptotic, pro-invasive signaling in tumor cells. Asunercept has been evaluated in clinical trials for glioblastoma and myelodysplastic syndromes (MDS). More recently, it has shown potential in reducing recovery time and mortality in patients with severe COVID-19 by preventing FasL-induced lung damage and T-cell depletion.

Decoy Receptor 3 (DcR3/TNFRSF6B): An Endogenous FasL Inhibitor

DcR3, also known as TNFRSF6B or TR6, is a soluble protein and a member of the TNF receptor superfamily. Unlike most members of this family, it lacks a transmembrane domain and is secreted.

Mechanism of Action: DcR3 functions as a decoy receptor by binding to three distinct TNF family ligands: FasL, LIGHT, and TL1A. By competing with the cell surface Fas receptor for FasL binding, DcR3 effectively neutralizes the pro-apoptotic signal. Its binding affinity for the extracellular domain of FasL is in the nanomolar range, comparable to that of the native Fas receptor. Overexpression of DcR3 has been observed in various tumors, suggesting it may be a mechanism by which cancer cells evade immune-mediated destruction.

Quantitative Data Summary

The following table summarizes the available quantitative data for the compared Fas/FasL inhibitors. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions.

| Inhibitor | Type | Target(s) | Binding Affinity (Kd) | Efficacy Data |

| This compound | Peptide Mimetic | FasL and Fas Receptor | 11.2 µM (to FasL)13.2 µM (to Fas) | 58% reduction of FasL-induced apoptosis in Jurkat cells at 1 mg/mL. |

| Asunercept | Fusion Protein | FasL | Not explicitly found. | EC50 of 38.57 ng/mL for binding to anti-Fas Antibody. |

| DcR3 | Decoy Receptor | FasL, LIGHT, TL1A | 0.8 nM (to FasL-ECD) | Data on percentage of inhibition varies by study and cell type. |

| ONL1204 | Peptide Inhibitor | Fas Receptor | Not explicitly found. | Reduces GA lesion growth by up to 50% in a phase 1b study. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Fas/FasL inhibitors.

FasL-Induced Apoptosis Assay in Jurkat Cells

This assay quantifies the ability of an inhibitor to protect Jurkat T-cells from apoptosis induced by FasL or an agonistic anti-Fas antibody.

Materials:

-

Jurkat cells (E6-1 clone)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

Recombinant soluble FasL or agonistic anti-Fas antibody (e.g., clone CH11 or APO-1-3)

-

Protein A or anti-IgG antibody for cross-linking (if using certain anti-Fas antibodies)

-

Test inhibitor (e.g., this compound)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 complete medium in a humidified incubator at 37°C with 5% CO₂. Use cells in the exponential growth phase for experiments.

-

Cell Plating: Harvest cells and adjust the density to 1 x 10⁶ cells/mL in fresh medium. Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Inhibitor Treatment: Prepare serial dilutions of the test inhibitor (e.g., this compound). Add the desired concentrations to the appropriate wells. Include a vehicle control. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

Apoptosis Induction: Add recombinant FasL (e.g., 100 ng/mL) or an agonistic anti-Fas antibody (e.g., 10 ng/mL, potentially with a cross-linking secondary antibody) to the wells to induce apoptosis. For a negative control, add medium only.

-

Incubation: Incubate the plate for 3-6 hours at 37°C in the CO₂ incubator.

-

Staining:

-

Transfer the cells to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

In Vivo Concanavalin A-Induced Hepatitis Model

This murine model is used to evaluate the in vivo efficacy of Fas/FasL inhibitors in preventing T-cell mediated liver injury, where the Fas pathway plays a significant role.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Concanavalin A (ConA) powder

-

Sterile, pyrogen-free saline

-

Test inhibitor (e.g., this compound)

-

Equipment for intravenous (tail vein) injection

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Serum analysis equipment for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

-

Histology supplies (formalin, paraffin, H&E stain)

Protocol:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Inhibitor Administration: Administer the test inhibitor (e.g., this compound) or vehicle control to the mice via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined time before ConA challenge (e.g., 30 minutes to 1 hour prior).

-

ConA Preparation: Prepare a fresh solution of ConA in sterile saline immediately before use. A typical dose is 15-20 mg/kg body weight.

-

Hepatitis Induction: Inject the ConA solution intravenously into the tail vein of the mice.

-

Monitoring and Sample Collection:

-

Monitor the mice for signs of distress.

-

At a specified time point post-ConA injection (typically 8-12 hours), collect blood via retro-orbital bleeding or cardiac puncture.

-

Separate serum to measure ALT and AST levels, which are markers of liver damage.

-

-

Histological Analysis:

-

Euthanize the mice and perfuse the liver with PBS.

-

Excise the liver and fix a portion in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess the degree of necrosis and inflammation.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics